2-(2-Methoxyphenyl)thioacetamide: A Technical Whitepaper on Properties, Reactivity, and Synthesis
2-(2-Methoxyphenyl)thioacetamide: A Technical Whitepaper on Properties, Reactivity, and Synthesis
Executive Summary
2-(2-Methoxyphenyl)thioacetamide is a highly versatile thioamide building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its unique electronic resonance and steric profile, this compound serves as a critical precursor for the synthesis of sulfur-containing heterocycles—most notably thiazoles via the Hantzsch synthesis—and is increasingly investigated as a structural motif in antimicrobial prodrugs. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, tailored for researchers and drug development professionals.
Chemical Identity and Physical Properties
Understanding the foundational physical properties of 2-(2-Methoxyphenyl)thioacetamide is crucial for predicting its pharmacokinetic behavior and optimizing reaction conditions. The compound adheres well to Lipinski's Rule of Five, making it an excellent candidate for oral drug formulations.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description |
| Chemical Name | 2-(2-Methoxyphenyl)thioacetamide |
| IUPAC Name | 2-(2-Methoxyphenyl)ethanethioamide |
| CAS Registry Number | 1053656-06-6 |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
| Melting Point | 86°C to 89°C |
| SMILES String | COC1=CC=CC=C1CC(=S)N |
| Appearance | Solid (typically white to pale yellow) |
Data sourced from authoritative chemical inventory specifications[1].
Structural Dynamics and Chemical Reactivity
The reactivity of 2-(2-Methoxyphenyl)thioacetamide is governed by the thioamide functional group ( R−CS−NH2 ). Unlike standard amides, thioamides exhibit a higher degree of resonance between the nitrogen lone pair and the thiocarbonyl sulfur.
-
Nucleophilic Sulfur : The significant zwitterionic character ( R−C(S−)=N+H2 ) renders the sulfur atom highly nucleophilic, making it an ideal substrate for cyclization reactions with α -haloketones (Hantzsch thiazole synthesis).
-
Electrophilic Carbon : The thiocarbonyl carbon remains susceptible to nucleophilic attack, allowing for further functionalization.
-
Steric and Electronic Influence of the Aryl Ring : The ortho-methoxy substitution on the phenyl ring introduces both steric hindrance and a localized dipole. The methoxy oxygen can act as a hydrogen-bond acceptor, which is critical for orienting the molecule within specific enzymatic binding pockets during biological target engagement.
Applications in Drug Development: Antimicrobial Prodrugs
Beyond its use as a synthetic intermediate, the 2-(2-methoxyphenyl)thioacetamide scaffold has shown significant promise in combating multi-drug resistant Gram-negative bacteria.
Recent structure-activity relationship (SAR) studies have identified thioacetamide-triazoles as potent inhibitors of Escherichia coli[2]. These compounds function as targeted prodrugs. The mechanism relies on activation by Cysteine Synthase A (CysK) , an enzyme fundamental to bacterial sulfur assimilation and cysteine biosynthesis. The thioacetamide derivative reacts with the endogenous CysK substrate (O-acetyl-L-serine) to form a "false product" adduct, thereby starving the bacteria of essential amino acids and arresting growth[2].
Prodrug activation pathway of thioacetamide-triazoles by CysK in E. coli.
Synthetic Methodologies & Experimental Protocols
The synthesis of 2-(2-Methoxyphenyl)thioacetamide can be approached via two primary routes:
-
From Nitriles : Conversion of 2-(2-methoxyphenyl)acetonitrile using hydrogen sulfide ( H2S ) or safer alternatives like P4S10 or NaSH/MgCl2 [3].
-
From Amides (Preferred) : Thionation of 2-(2-methoxyphenyl)acetamide using Lawesson's Reagent (LR) . This route is preferred due to its mild conditions, high functional group tolerance, and excellent yields[4].
The Lawesson's Reagent Thionation Mechanism
The reaction proceeds via a Wittig-like mechanism. The dimeric Lawesson's reagent dissociates into a highly reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The driving force of the subsequent cycloreversion is the formation of the exceptionally stable phosphorus-oxygen (P=O) double bond, yielding the target thioamide[4].
Mechanism of amide thionation using Lawesson's reagent with modified workup.
Self-Validating Protocol: Chromatography-Free Synthesis
Historically, reactions utilizing Lawesson's reagent suffer from tedious workups due to the formation of a non-polar, six-membered ring phosphorus byproduct that co-elutes with the thioamide. The following optimized, chromatography-free protocol utilizes an alcohol-quench strategy to decompose this byproduct, ensuring high purity and scalability[5].
Materials Required:
-
2-(2-Methoxyphenyl)acetamide (1.0 equiv, starting material)
-
Lawesson's Reagent (0.55 - 0.60 equiv)
-
Anhydrous Toluene (Solvent)
-
Absolute Ethanol or Ethylene Glycol (Quenching agent)
Step-by-Step Methodology:
-
System Preparation : Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Causality: Lawesson's reagent is highly sensitive to moisture; water will prematurely hydrolyze the reagent, destroying the active monomeric ylide and drastically reducing yields.
-
Reagent Addition : Add 1.0 mmol of 2-(2-methoxyphenyl)acetamide and 0.55 mmol of Lawesson's Reagent to the flask. Suspend the mixture in 4-5 mL of anhydrous toluene.
-
Thermal Activation : Heat the reaction mixture to reflux (approx. 110°C). Monitor the reaction via Thin Layer Chromatography (TLC). Causality: The thermal energy is required to shift the equilibrium of the dimeric Lawesson's reagent toward the reactive monomeric state.
-
Reaction Monitoring : Continue refluxing until TLC indicates the complete consumption of the starting amide (typically 3 to 5 hours).
-
Byproduct Quenching (Critical Step) : Once the reaction is complete, cool the mixture to 60°C and add 2 mL of absolute ethanol (or ethylene glycol for larger scale-ups). Stir for an additional 30 minutes. Causality: The alcohol acts as a nucleophile, selectively attacking and decomposing the stoichiometric six-membered-ring phosphorus byproduct into a highly polarized diethyl thiophosphonate. This shifts the byproduct's polarity far away from the target thioamide.
-
Isolation : Remove the toluene under reduced pressure. Partition the resulting residue between ethyl acetate and water. The polar phosphorus byproduct will partition into the aqueous layer, while the target 2-(2-Methoxyphenyl)thioacetamide remains in the organic layer.
-
Purification : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure thioamide without the need for silica gel chromatography.
References
-
Fisher Scientific . "2-(2-Methoxyphenyl)thioacetamid, 97 %, Thermo Scientific". Fisher Scientific Specifications. Available at:[Link]
-
MDPI (Antibiotics) . "Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli". MDPI, 2022. Available at:[Link]
-
Beilstein Journal of Organic Chemistry . "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent". Beilstein Journals, 2021. Available at:[Link]
-
Organic Chemistry Portal . "Synthesis of thioamides". Organic Chemistry Portal Literature Review. Available at:[Link]
Sources
- 1. 2-(2-Methoxyphenyl)thioacetamid, 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 2. mdpi.com [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
